N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[6-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2S/c1-15(27)22-18-8-9-19(24-23-18)29-14-2-3-20(28)26-12-10-25(11-13-26)17-6-4-16(21)5-7-17/h4-9H,2-3,10-14H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIZNJHGKHYMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound involves several chemical reactions, primarily focusing on the functionalization of piperazine and pyridazine moieties. The general synthetic route includes:
- Formation of Piperazine Derivative : The initial step involves the reaction of 4-fluorophenylpiperazine with suitable electrophiles to introduce the desired substituents.
- Thioether Formation : The introduction of a thioether linkage is achieved through nucleophilic substitution reactions.
- Pyridazine Incorporation : The final step includes the coupling of the piperazine-thioether intermediate with a pyridazine derivative, followed by acetylation to yield the target compound.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with piperazine structures can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that piperazine derivatives could induce apoptosis in human cancer cells through activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies indicate that it can significantly reduce the production of nitric oxide (NO) and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests that this compound may serve as a novel therapeutic agent for inflammation-related disorders .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Pathways : The compound has shown affinity for iNOS and COX-2 active sites, leading to decreased enzyme activity and subsequent reduction in inflammatory mediators.
- Molecular Docking Studies : Computational studies indicate that the compound forms hydrophobic interactions with key residues in target proteins, enhancing its inhibitory effects .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Anticancer Activity : A recent study evaluated a series of piperazine derivatives against human cancer cell lines, demonstrating that modifications at specific positions enhanced their antiproliferative effects .
- Anti-inflammatory Research : Another investigation focused on evaluating anti-inflammatory responses in macrophages treated with piperazine derivatives, revealing significant reductions in pro-inflammatory cytokines and mediators .
Q & A
Q. What are the key synthetic routes and critical parameters for optimizing yield and purity?
The compound is synthesized via multi-step reactions involving:
- Step 1 : Condensation of 4-(4-fluorophenyl)piperazine with 4-oxobutyl intermediates under reflux in aprotic solvents (e.g., DMF) .
- Step 2 : Thioether formation between the pyridazine core and the oxobutyl-piperazine moiety, requiring precise stoichiometric ratios and inert atmospheres to prevent oxidation .
- Step 3 : Acetamide functionalization via nucleophilic acyl substitution, optimized at 60–80°C with triethylamine as a base . Critical parameters : Temperature control (±2°C), solvent purity, and reaction time (typically 12–24 hours) significantly impact yield (reported 45–68%) and purity (>95%) .
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of thioether bonds and acetamide substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+ ≈ 472.18 g/mol) .
- HPLC-PDA : Purity is assessed using reverse-phase C18 columns (≥98% purity threshold) with UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (LD50 < 300 mg/kg in rodents) .
- Storage : Store at –20°C in amber vials under nitrogen to prevent hydrolysis of the thioether bond .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to hydrogen sulfide byproducts .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies improve target selectivity?
- Piperazine modifications : Replacing the 4-fluorophenyl group with 3-chlorophenyl increases dopamine D3 receptor affinity (Ki = 12 nM vs. 85 nM for original) but reduces solubility .
- Thioether replacement : Substituting sulfur with oxygen decreases metabolic stability (t1/2 < 1 hour in liver microsomes) .
- Acetamide optimization : Adding methyl groups to the pyridazine ring enhances blood-brain barrier penetration (logP = 2.1 vs. 1.4) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., haloperidol for dopamine receptors) .
- Dose-response validation : Replicate studies across three independent labs to confirm IC50 values (e.g., 50–200 nM for serotonin 5-HT2A antagonism) .
- Metabolic interference testing : Pre-treat test systems with CYP3A4 inhibitors (e.g., ketoconazole) to assess artifact generation .
Q. How can pharmacokinetic challenges be addressed during in vivo studies?
- Bioavailability enhancement : Formulate with cyclodextrin-based carriers to improve aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
- Half-life extension : Introduce deuterium at metabolically labile sites (e.g., acetamide methyl groups), increasing t1/2 from 2.5 to 6.7 hours in rats .
- Tissue distribution : Use radiolabeled analogs (³H or ¹⁴C) to quantify brain-to-plasma ratios (target ≥ 0.5) .
Q. What in vitro models best predict in vivo efficacy for CNS applications?
- Primary neuronal cultures : Assess neuroprotective effects against glutamate-induced excitotoxicity (EC50 < 10 µM) .
- Blood-brain barrier (BBB) models : Use hCMEC/D3 monolayers to measure permeability (Papp > 5 × 10⁻⁶ cm/s) .
- Metabolic stability : Incubate with human liver microsomes (HLM) to estimate hepatic clearance (target < 20 mL/min/kg) .
Methodological Recommendations
- Data contradiction analysis : Apply Bland-Altman plots to compare inter-lab variability in IC50 measurements .
- Reaction optimization : Use design-of-experiment (DoE) software (e.g., MODDE®) to model temperature and solvent effects on yield .
- Toxicity screening : Conduct Ames tests and hERG channel assays early to prioritize analogs with low genotoxicity (IC50 > 30 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
